4-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine
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Overview
Description
4-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine is a complex organic compound that features a piperazine ring, a pyrazole ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine typically involves multiple stepsThe reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
4-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Cetirizine hydrochloride
- 1- (4-AMINOPHENYL)-4-METHYLPIPERAZINE
Uniqueness
4-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C20H23ClN6 |
---|---|
Molecular Weight |
382.9 g/mol |
IUPAC Name |
4-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-6-(3,5-dimethylpyrazol-1-yl)pyrimidine |
InChI |
InChI=1S/C20H23ClN6/c1-15-11-16(2)27(24-15)20-12-19(22-14-23-20)26-9-7-25(8-10-26)13-17-3-5-18(21)6-4-17/h3-6,11-12,14H,7-10,13H2,1-2H3 |
InChI Key |
LTHLJRUXEABVSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)CC4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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